molecular formula C25H21N3 B6509724 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-06-5

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No. B6509724
CAS RN: 902598-06-5
M. Wt: 363.5 g/mol
InChI Key: SVWKOQDHVJFDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (MPPMPQ) is a heterocyclic compound that has been studied for its potential medicinal and therapeutic applications. It is an aromatic compound with a molecular weight of about 250.4 g/mol, and it is composed of a pyrazole ring, a phenyl group, and a methyl group. MPPMPQ has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and it has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been studied for its potential application in the treatment of various diseases, including cardiovascular diseases and cancer.

Scientific Research Applications

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. Inhibition of COX-2 by 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been shown to reduce inflammation and pain in animal models. In addition, 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been studied for its potential application in the treatment of various diseases, including cardiovascular diseases and cancer.

Mechanism of Action

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline binds to the active site of the enzyme and inhibits its activity. This results in a decrease in the production of prostaglandins and a consequent reduction in inflammation and pain.
Biochemical and Physiological Effects
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal models, it has been found to reduce inflammation and pain. In addition, 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been found to inhibit the growth of cancer cells and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it has been shown to be effective in inhibiting the enzyme COX-2, which is involved in the production of prostaglandins. However, it is important to note that 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is not approved for use as a drug, and its use in laboratory experiments should be done with caution.

Future Directions

The potential applications of 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline are far-reaching, and there is a great deal of research yet to be done. Further research is needed to explore the potential of 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline as an anti-inflammatory and anti-tumor agent, as well as its potential to treat cardiovascular diseases and cancer. In addition, further research is needed to explore the potential of 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline as an antioxidant, and to determine its effects on other physiological processes. Finally, further research is needed to explore the potential of 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline as a drug, and to determine its safety and efficacy in humans.

Synthesis Methods

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can be synthesized by the reaction of 4-methylphenylboronic acid with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst. This reaction is carried out in a solvent such as dichloromethane or toluene, and the product is isolated by column chromatography. The yield of the reaction is typically around 80%.

properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-7-11-19(12-8-17)15-28-16-22-24(20-13-9-18(2)10-14-20)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKOQDHVJFDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

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